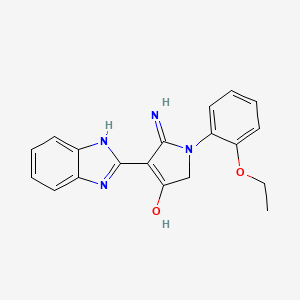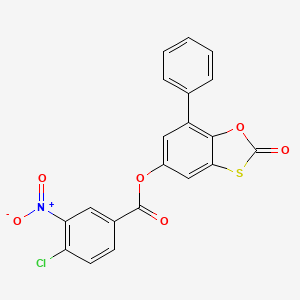![molecular formula C20H14ClNO4 B11416088 8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11416088.png)
8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(E)-(4-クロロフェニル)(ヒドロキシイミノ)メチル]-4,9-ジメチル-2H-フロ[2,3-h]クロメン-2-オンは、フロクロメノンコアとクロロフェニル基およびヒドロキシイミノ基を組み合わせた独特の構造を持つ複雑な有機化合物です。
製法
合成ルートと反応条件
8-[(E)-(4-クロロフェニル)(ヒドロキシイミノ)メチル]-4,9-ジメチル-2H-フロ[2,3-h]クロメン-2-オンの合成は、通常、容易に入手可能な前駆体から出発して、複数のステップを必要とする。一般的な合成ルートには、以下のようなステップが含まれます。
フロクロメノンコアの形成: このステップでは、適切な前駆体を環化させてフロクロメノンコアを形成する。反応条件は、多くの場合、強酸または強塩基を触媒として使用し、加熱して環化を促進する。
クロロフェニル基の導入: クロロフェニル基は、置換反応によって導入され、クロロフェニルハライドが塩基の存在下でフロクロメノンコアと反応する。
ヒドロキシイミノ基の付加: ヒドロキシイミノ基は、オキシム化反応によって付加され、ヒドロキシルアミン誘導体がフロクロメノンコア上のアルデヒドまたはケトン基と反応する。
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用される場合があるが、大規模生産に最適化されている。これには、連続フローリアクター、自動合成、および精製システムの使用が含まれ、高収率と高純度が確保される。
化学反応解析
反応の種類
8-[(E)-(4-クロロフェニル)(ヒドロキシイミノ)メチル]-4,9-ジメチル-2H-フロ[2,3-h]クロメン-2-オンは、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて対応する酸化物を形成することができ、多くの場合、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用する。
還元: 還元反応は、ヒドロキシイミノ基をアミン基に変換することができ、通常は水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用する。
置換: クロロフェニル基は、置換反応を起こすことができ、塩素原子が求核剤によって他の官能基に置き換えられる。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、無水条件。
置換: アミン、チオール、アルコキシドなどの求核剤、多くの場合、塩基の存在下。
生成される主な生成物
酸化: 対応する酸化物またはキノン。
還元: アミンまたはヒドロキシルアミン。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
8-[(E)-(4-クロロフェニル)(ヒドロキシイミノ)メチル]-4,9-ジメチル-2H-フロ[2,3-h]クロメン-2-オンは、いくつかの科学研究への応用を持っています。
医薬品化学: この化合物は、抗菌作用、抗癌作用、抗炎症作用など、潜在的な薬理作用について研究されている。
材料科学: 有機エレクトロニクスにおける潜在的な用途、および高度な材料のビルディングブロックとして研究されている。
生物学的研究: この化合物は、生体分子との相互作用、および生化学プローブとしての可能性を理解するための研究に使用されている。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furochromenone Core: This step involves the cyclization of a suitable precursor to form the furochromenone core. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to promote cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorophenyl halide reacts with the furochromenone core in the presence of a base.
Addition of the Hydroxyimino Group: The hydroxyimino group is added through an oximation reaction, where a hydroxylamine derivative reacts with the aldehyde or ketone group on the furochromenone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.
作用機序
8-[(E)-(4-クロロフェニル)(ヒドロキシイミノ)メチル]-4,9-ジメチル-2H-フロ[2,3-h]クロメン-2-オンの作用機序には、特定の分子標的との相互作用が含まれる。ヒドロキシイミノ基は生体分子と水素結合を形成することができ、クロロフェニル基は疎水性相互作用に関与することができる。これらの相互作用は、酵素または受容体の活性を調節することができ、化合物の観察された生物学的効果につながる。
類似化合物の比較
類似化合物
4-ヒドロキシ-2-キノロン: これらの化合物は、類似のコア構造を共有し、同様の生物学的活性を示す。
クマリン誘導体: クマリンは、同様のラクトン構造を持ち、多様な薬理作用で知られている。
独自性
8-[(E)-(4-クロロフェニル)(ヒドロキシイミノ)メチル]-4,9-ジメチル-2H-フロ[2,3-h]クロメン-2-オンは、フロクロメノンコアとクロロフェニル基およびヒドロキシイミノ基を組み合わせたことで独自性を発揮する。
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin Derivatives: Coumarins have a similar lactone structure and are known for their diverse pharmacological properties.
Uniqueness
8-[(E)-(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one is unique due to the combination of its furochromenone core with the chlorophenyl and hydroxyimino groups
特性
分子式 |
C20H14ClNO4 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
8-[(E)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C20H14ClNO4/c1-10-9-16(23)26-20-14(10)7-8-15-17(20)11(2)19(25-15)18(22-24)12-3-5-13(21)6-4-12/h3-9,24H,1-2H3/b22-18+ |
InChIキー |
CMZRRZPSKLLAMU-RELWKKBWSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)/C(=N/O)/C4=CC=C(C=C4)Cl)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=NO)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


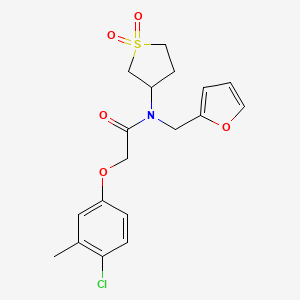
![4-(4-fluorobenzyl)-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11416011.png)
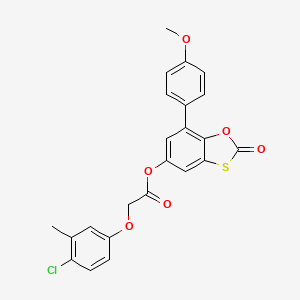
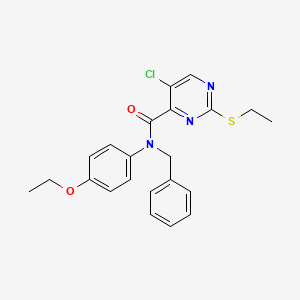
![1-[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]piperidine-4-carboxamide](/img/structure/B11416043.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11416045.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416052.png)
![Dimethyl {5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416054.png)
![N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11416062.png)


![N-(3-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide](/img/structure/B11416078.png)
